molecular formula C10H13NO B2854786 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine CAS No. 126312-28-5

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine

Cat. No.: B2854786
CAS No.: 126312-28-5
M. Wt: 163.22
InChI Key: AMRNYXTUAFFTDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine can be achieved through several methods. One common approach involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex . Another method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated amine derivatives .

Scientific Research Applications

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems in the brain, although the exact molecular targets and pathways are still under investigation .

Biological Activity

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine is a bicyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NC_{10}H_{13}N with a molecular weight of approximately 163.22 g/mol. The compound features a benzene ring fused to a seven-membered oxepine ring with an amine group at the 4-position. This unique structure influences its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound and its derivatives exhibit several notable biological activities:

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific receptors or enzymes in biological pathways. For instance:

  • Receptor Binding : Compounds structurally similar to 2,3,4,5-Tetrahydro-1-benzoxepin have been shown to bind to neurotransmitter receptors such as the serotonin receptor (5HT2C), suggesting that this compound may exhibit similar interactions.

Comparison with Related Compounds

The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesBiological Activity
2,3-Dimethyl-1-benzoxepinMethyl substitutions at positions 2 and 3Altered CNS effects
(4R,5R)-4-Amino-2,3,4,5-tetrahydro-benzoxepinHydroxyl group at position 5Enhanced anticancer activity
2,3-Dihydro-1-benzoxepinSaturated form of benzoxepinPotentially different pharmacological profile

Case Studies and Research Findings

While specific case studies on this compound are scarce due to limited direct research data, analogues have been investigated extensively:

  • CNS Activity in Mice : A study demonstrated that certain derivatives showed significant effects on the CNS when tested in mice. These findings suggest that modifications to the benzoxepin structure can lead to varied neuroactive properties .
  • Anticancer Evaluations : Research into benzoxepine derivatives has revealed promising anticancer activities across various cancer cell lines. The structural modifications play a critical role in enhancing efficacy against tumor cells .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1-benzoxepin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4,9H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRNYXTUAFFTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CC1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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